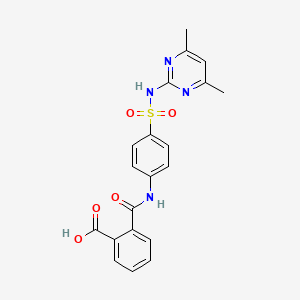

2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid

描述

2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid is a benzoic acid derivative featuring a sulfonamide-linked 4,6-dimethylpyrimidinylamino substituent.

属性

IUPAC Name |

2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5S/c1-12-11-13(2)22-20(21-12)24-30(28,29)15-9-7-14(8-10-15)23-18(25)16-5-3-4-6-17(16)19(26)27/h3-11H,1-2H3,(H,23,25)(H,26,27)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNQBPSYZGXIDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30240710 | |

| Record name | 2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30240710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94134-30-2 | |

| Record name | 2-[[[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]amino]carbonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94134-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094134302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30240710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulphonyl]phenyl]amino]carbonyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid typically involves multiple steps, starting with the preparation of the 4,6-dimethyl-2-pyrimidinylamine intermediate. This intermediate is then reacted with sulfonyl chloride to form the sulfonamide derivative. The final step involves the coupling of this derivative with 2-aminobenzoic acid under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

科学研究应用

2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound can be used in the development of new materials with specific properties.

作用机制

The mechanism of action of 2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

The target compound’s core structure aligns with several derivatives reported in the evidence:

Key Insight : The benzoic acid moiety in the target compound may enhance water solubility compared to esterified analogs like INT-5648, while the oxobutyric acid variant in could exhibit different binding affinities due to its extended aliphatic chain.

Physicochemical Properties

The oxobutyric acid analog’s lower logP (0.74) suggests reduced lipophilicity compared to the target compound, which may impact membrane permeability. The methyl ester (INT-5648) likely exhibits improved absorption but requires hydrolysis for activation .

Pharmacological Activity

- EP4 Receptor Antagonists: Structurally related benzoic acid derivatives, such as 4-[(1S)-1-({[5-chloro-2-(3-fluorophenoxy)pyridin-3-yl]carbonyl}amino)ethyl]benzoic acid, act as EP4 antagonists for cancer treatment .

生物活性

2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid, also known by its CAS number 94134-30-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity, chemical properties, and potential therapeutic applications of this compound based on available research.

- Molecular Formula : C20H18N4O5S

- Molecular Weight : 426.446 g/mol

- LogP : 2.07

- InChI Key : ASNQBPSYZGXIDK-UHFFFAOYSA-N

These properties suggest that the compound has moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Antidiabetic Potential

Recent studies have explored the role of compounds similar to 2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are crucial in managing type 2 diabetes mellitus by prolonging the action of incretin hormones, which are involved in insulin secretion and glucose homeostasis. The structural similarity of this compound to known DPP-4 inhibitors suggests it may exhibit similar activity.

Structure Activity Relationship (SAR)

The structure activity relationship of various DPP-4 inhibitors indicates that modifications in the molecular structure can significantly enhance their inhibitory potency. The presence of a pyrimidine ring and sulfonamide group in this compound aligns with features found in other potent DPP-4 inhibitors, suggesting a potential for high biological activity against this target .

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures can effectively inhibit DPP-4 activity. For instance, a study highlighted that modifications to the pyrimidine moiety can lead to increased binding affinity and selectivity towards DPP-4 . Such findings warrant further investigation into the specific inhibitory effects of 2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid.

Pharmacokinetics

Pharmacokinetic studies are essential to understand how this compound behaves in biological systems. Preliminary HPLC methods have been developed for its analysis, indicating that it can be effectively separated and quantified from biological matrices . This is crucial for determining its bioavailability and metabolic stability.

Therapeutic Applications

Given its structural characteristics and preliminary findings regarding its biological activity, 2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid could be explored further as a potential therapeutic agent for diabetes management. Its role as a DPP-4 inhibitor could be particularly beneficial in developing new treatments for type 2 diabetes.

Further Research

Future research should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile of this compound in animal models.

- Mechanistic Studies : To elucidate the specific mechanisms through which it exerts its biological effects.

- Clinical Trials : If preclinical studies show promise, advancing to clinical trials would be necessary to assess its therapeutic potential in humans.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential coupling of sulfonamide and benzoic acid derivatives. Key steps include:

- Sulfonylation : Reacting 4,6-dimethyl-2-aminopyrimidine with sulfonyl chlorides under anhydrous conditions (e.g., DMF, 0–5°C).

- Carbamoylation : Coupling the sulfonamide intermediate with 2-carboxybenzoyl chloride using triethylamine as a base.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

- Optimization Parameters : Adjust reaction temperature (40–60°C), catalyst (e.g., DMAP), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride). Monitor progress via TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column (acetonitrile/0.1% formic acid mobile phase) to assess purity (>95%) .

- NMR Spectroscopy : Confirm substituent positions via NMR (pyrimidine protons at δ 6.8–7.2 ppm; benzoic acid COOH at δ 12–13 ppm) .

- X-ray Crystallography : Resolve crystal structure to validate bond angles (e.g., C-S-N = 105–110°) and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and benzoic acid groups) .

Q. How can researchers address low solubility in aqueous buffers during biological assays?

- Methodological Answer :

- Solvent Selection : Test dimethyl sulfoxide (DMSO) or ethanol as co-solvents (<1% v/v to minimize cytotoxicity).

- pH Adjustment : Deprotonate the benzoic acid group (pKa ~4.2) using phosphate buffer (pH 7.4) .

- Micellar Systems : Incorporate surfactants (e.g., Tween-80) to enhance dispersion .

Advanced Research Questions

Q. How can co-crystallization studies improve understanding of this compound’s intermolecular interactions?

- Methodological Answer :

- Co-crystal Screening : Use solvent evaporation (e.g., methanol/acetone) with stoichiometric ratios (1:1 or 1:2) of the compound and co-formers (e.g., benzoic acid derivatives).

- Structural Analysis : Compare hydrogen-bonding networks (e.g., sulfonamide N-H⋯O=C interactions) via X-ray diffraction. Prior studies show that 4,6-dimethylpyrimidinyl sulfonamides form stable co-crystals with carboxylic acids via N-H⋯O and O-H⋯N bonds .

- Thermal Stability : Perform DSC/TGA to assess co-crystal melting points (e.g., 287–293°C for related analogs) .

Q. What experimental frameworks are suitable for evaluating this compound’s environmental fate and ecotoxicological risks?

- Methodological Answer :

- Environmental Persistence : Conduct OECD 301 biodegradation tests (28-day aerobic conditions) to measure half-life in soil/water .

- Bioaccumulation : Use logP calculations (predicted ~2.5) and in vitro assays (e.g., fish hepatocyte uptake) .

- Toxicity Profiling : Perform Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays (OECD 201/202). Structural analogs like sulfometuron-methyl show herbicidal activity, suggesting potential risks to non-target plants .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Comparative Analysis : Cross-validate with computational methods (DFT calculations for chemical shifts) .

- Isotopic Labeling : Synthesize -labeled analogs to clarify pyrimidine ring contributions .

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks (e.g., distinguishing aromatic carbons from carbonyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。